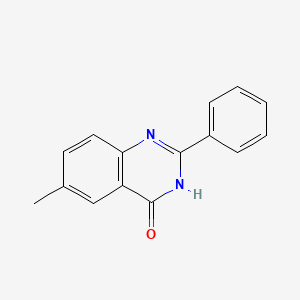

6-methyl-2-phenylquinazolin-4(3H)-one

概要

説明

6-methyl-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methyl group at the 6-position and a phenyl group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-phenylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzophenone derivatives with formamide or formic acid. The reaction typically proceeds under reflux conditions, and the product is obtained after purification.

Another method involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives in the presence of a dehydrating agent such as polyphosphoric acid. This reaction also requires heating and results in the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

化学反応の分析

Cyclocondensation Reactions

Cyclocondensation reactions are commonly used for synthesizing quinazolinones. For instance, the reaction between 2-aminobenzamide and benzaldehyde derivatives can yield quinazolinones under oxidative conditions. Copper catalysts like CuBr are often employed to facilitate these reactions, with L-proline serving as a ligand .

Reaction Conditions and Yields

The synthesis of 6-methyl-2-phenylquinazolin-4(3H)-one can be influenced by reaction conditions such as temperature, solvent, and catalysts.

Influence of Solvents and Catalysts

Solvents play a crucial role in determining the yield and efficiency of the reaction. For example, the use of ethyl acetate and petroleum ether as eluents can facilitate the purification of quinazolinone derivatives . Catalysts like CuBr can enhance reaction rates and yields under specific conditions .

Temperature and Reaction Time

Temperature and reaction time are also critical factors. Higher temperatures can accelerate reactions, but may also lead to side products. For instance, reactions conducted at 100 °C for 12 hours have been reported to yield quinazolinones efficiently .

Product Characterization

Characterization of this compound involves various spectroscopic techniques.

NMR Spectroscopy

NMR spectroscopy is widely used for structural confirmation. For example, the 1H NMR spectrum of this compound typically shows signals corresponding to the methyl group and aromatic protons .

Mass Spectrometry

Mass spectrometry provides molecular weight information, helping confirm the structure of the synthesized compound. The HRMS of quinazolinone derivatives often shows a peak corresponding to the molecular ion [M+H]+ .

Table 2: Spectroscopic Data for this compound

科学的研究の応用

Synthesis and Characterization

The synthesis of 6-methyl-2-phenylquinazolin-4(3H)-one typically involves various methods that leverage its reactivity and the presence of functional groups. Recent studies have highlighted efficient synthetic routes that utilize green chemistry principles, such as the use of recyclable catalysts and non-toxic solvents. For instance, one method employed a recyclable Brønsted acidic ionic liquid as a catalyst, resulting in yields ranging from 34.2% to 92.5% for various quinazolinone derivatives .

Table 1: Synthetic Methods for this compound

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Ionic Liquid | MSPHS@SiO2 | 34.2 - 92.5 | Ethanol/H2O, 120°C |

| Oxidative Coupling | t-BuONa | Up to 84 | 120°C, O2 as oxidant |

| Traditional Route | Various | Variable | Ethyl acetate purification |

Biological Activities

This compound has been studied for its diverse pharmacological properties. It is part of a broader class of quinazolinones known for their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Properties

Quinazolinone derivatives, including this compound, have shown significant efficacy against various cancer cell lines. For example, studies demonstrated that certain derivatives exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) cells with IC50 values ranging from 0.20 µM to 0.84 µM . This suggests potential as chemotherapeutic agents targeting specific cancer pathways.

Anti-inflammatory and Antimicrobial Effects

Research indicates that these compounds possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. Additionally, their antimicrobial activity has been documented against various bacterial strains, making them candidates for developing new antibiotics .

Future Directions in Research

Given the promising results associated with quinazolinone derivatives like this compound, future research should focus on:

- Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against specific cancer types.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and toxicity profiles before advancing to clinical trials.

- Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies to improve treatment outcomes for cancer patients.

作用機序

The mechanism of action of 6-methyl-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being studied.

類似化合物との比較

Similar Compounds

2-phenylquinazolin-4(3H)-one: Lacks the methyl group at the 6-position.

6-chloro-2-phenylquinazolin-4(3H)-one: Has a chlorine atom instead of a methyl group at the 6-position.

6-methylquinazolin-4(3H)-one: Lacks the phenyl group at the 2-position.

Uniqueness

6-methyl-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the methyl group at the 6-position and the phenyl group at the 2-position. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

生物活性

6-Methyl-2-phenylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazolinone core with a methyl group at the 6-position and a phenyl group at the 2-position, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.35 | |

| This compound | HepG2 (liver cancer) | 3.24 | |

| Sorafenib | MCF-7 | 3.04 |

The compound exhibited apoptosis-inducing properties by upregulating pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2, leading to cell cycle arrest in the S-phase .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. A study indicated that derivatives with different substituents on the phenyl ring displayed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound A (methoxy-substituted) | Antibacterial | <10 | |

| Compound B (methyl-substituted) | Antibacterial | <20 |

The results suggested that electron-donating groups enhanced antibacterial activity compared to electron-withdrawing groups.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones, including this compound, has been documented through in vitro assays. Compounds were assessed for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

These findings indicate that this compound may serve as a lead for developing new anti-inflammatory agents.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating various quinazolinone derivatives, this compound demonstrated potent cytotoxicity against MCF7 and HepG2 cells, comparable to established chemotherapeutic agents like sorafenib .

- Antimicrobial Evaluation : A series of synthesized quinazolinones were tested for their antimicrobial properties, revealing that modifications on the phenyl ring significantly influenced their effectiveness against bacterial strains .

特性

IUPAC Name |

6-methyl-2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)15(18)17-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEHYTHSAFRMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287097 | |

| Record name | 6-Methyl-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-51-2 | |

| Record name | 6-Methyl-2-phenyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。